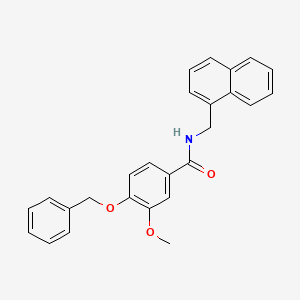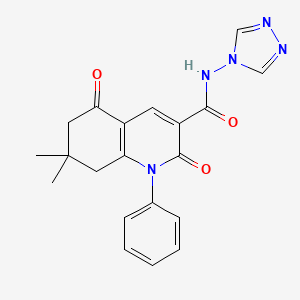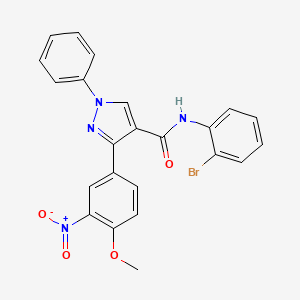
4-(benzyloxy)-3-methoxy-N-(1-naphthylmethyl)benzamide
Overview
Description
4-(Benzyloxy)-3-methoxy-N-(1-naphthylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a naphthylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-3-methoxy-N-(1-naphthylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the benzene ring using methyl iodide and a base such as potassium carbonate.
Attachment of the naphthylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where naphthylmethyl chloride is reacted with the benzene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the benzamide core: The final step involves the reaction of the substituted benzene derivative with an amine, such as 1-naphthylmethylamine, to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-methoxy-N-(1-naphthylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
4-(Benzyloxy)-3-methoxy-N-(1-naphthylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving benzamide derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-methoxy-N-(1-naphthylmethyl)benzamide involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the naphthylmethyl group can enhance binding affinity through π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-3-methoxybenzamide
- 4-(Benzyloxy)-N-(1-naphthylmethyl)benzamide
- 3-Methoxy-N-(1-naphthylmethyl)benzamide
Uniqueness
4-(Benzyloxy)-3-methoxy-N-(1-naphthylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzyloxy and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
3-methoxy-N-(naphthalen-1-ylmethyl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-29-25-16-21(14-15-24(25)30-18-19-8-3-2-4-9-19)26(28)27-17-22-12-7-11-20-10-5-6-13-23(20)22/h2-16H,17-18H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQYFTFPGNIFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC2=CC=CC3=CC=CC=C32)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(2-naphthylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3516937.png)
![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3516938.png)
![N-(4-{[(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3516948.png)
![ethyl 4-({[1-(4-nitrophenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B3516956.png)
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-cyclopropylacetamide](/img/structure/B3516973.png)

![methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3516980.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3516987.png)
![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B3516992.png)
![7-(difluoromethyl)-5-phenyl-N-[2-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3516993.png)
![{5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}acetic acid](/img/structure/B3517002.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3517026.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3517035.png)
